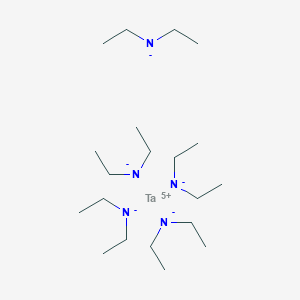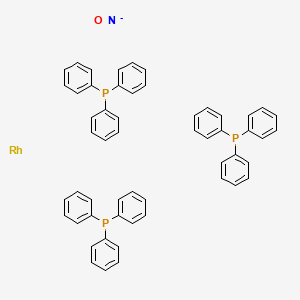
Pentakis(diethylamino) tantalum(V)
Übersicht
Beschreibung
Pentakis(diethylamino) tantalum(V), also known as PDMAT, is an organometallic compound of tantalum . It is a colorless solid that is soluble in organic solvents . It is used in the semiconductor industry for the deposition of tantalum nitride-based layers by atomic layer deposition (ALD) . It also yields tantalum oxide (Ta2O5) thin films when O2, H2O, NO, or H2O2 is present during the deposition process .
Synthesis Analysis
Pentakis(diethylamino) tantalum(V) is prepared by treating TaCl5 with lithium dimethylamide . The preparation is similar to that for tetrakis(dimethylamido)titanium .Molecular Structure Analysis
The compound has idealized D3h symmetry, ignoring the organic substituents . The number of electrons in each of tantalum’s shells is [2, 8, 18, 32, 11, 2] and its electron configuration is [Xe] 4f14 5d3 6s2 .Chemical Reactions Analysis
Pentakis(diethylamino) tantalum(V) is used in the deposition of tantalum nitride (TaN) films . It also yields tantalum oxide (Ta2O5) thin films when O2, H2O, NO, or H2O2 is present during the deposition process .Physical and Chemical Properties Analysis
Pentakis(diethylamino) tantalum(V) has a molar mass of 401.333 g·mol−1 . It appears as an orange powder and has a melting point of 100 °C . It is a volatile solid CVD precursor to tantalum nitride (TaN) thin films .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Pentakis(diethylamino) tantalum(V) is used in the semiconductor industry for the deposition of tantalum nitride-based layers by atomic layer deposition (ALD) . It also yields tantalum oxide (Ta2O5) thin films when O2, H2O, NO, or H2O2 is present during the deposition process . These tantalum oxide thin films show promise as gate dielectric materials in the manufacture of integrated circuits .
Eigenschaften
IUPAC Name |
diethylazanide;tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C4H10N.Ta/c5*1-3-5-4-2;/h5*3-4H2,1-2H3;/q5*-1;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHYQSRWPDMAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H50N5Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622783 | |
| Record name | Tantalum(5+) pentakis(N-ethylethanaminide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55161-66-5 | |
| Record name | Tantalum(5+) pentakis(N-ethylethanaminide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride](/img/structure/B1629566.png)



![4-bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629572.png)


![3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1629576.png)

![3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione](/img/structure/B1629580.png)
